molecular formula C7H9ClN2O B1454384 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1245772-98-8

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1454384
CAS No.: 1245772-98-8
M. Wt: 172.61 g/mol
InChI Key: RORROAWNVZIRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based compound characterized by a chloro substituent at position 4, an ethyl group at position 1, and a methyl group at position 3, with an aldehyde functional group at position 3. Pyrazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key intermediate in synthesizing biologically active molecules, though specific pharmacological data for it remain unreported in the literature .

Properties

IUPAC Name

4-chloro-2-ethyl-5-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-6(4-11)7(8)5(2)9-10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORROAWNVZIRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208031
Record name 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245772-98-8
Record name 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245772-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Pyrazole Ester Formation

A key precursor in the synthesis is 3-ethyl-5-pyrazole carboxylic acid ethyl ester, which undergoes methylation and subsequent chlorination to yield the target compound or its immediate derivatives.

Example from Patent CN106187894A:

  • Methylation Step:

    • Reactants: 3-ethyl-5-pyrazole carboxylic acid ethyl ester (168 g), potassium carbonate (138–165.6 g), diethylene glycol dimethyl ether (650–750 mL), and dimethyl carbonate (103.5–108 g).
    • Conditions: Reaction under nitrogen atmosphere, heated to 100–120 °C at normal pressure, incubated for 8–10 hours.
    • Outcome: Formation of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester after filtration and solvent removal.
  • Purification:

    • Cooling to 15–25 °C, filtration to remove salts, vacuum distillation to isolate the refined ester.

Chlorination via Oxidative Halogenation

The chlorination at the 4-position is achieved by treating the methylated pyrazole ester with hydrochloric acid, hydrogen peroxide, and dichloroethane as solvent under controlled temperature.

  • Typical Conditions:

    • Temperature: 20–30 °C during dropwise addition of hydrogen peroxide.
    • Reagents: Hydrochloric acid (35–40% mass concentration), hydrogen peroxide (30–40% mass concentration), dichloroethane solvent.
    • Reaction Time: Incubation for 1–2 hours at low temperature, followed by heating to 50–70 °C for 5–7 hours.
    • Workup: Cooling, phase separation, washing with sodium sulfite, sodium carbonate, and water, drying over anhydrous sodium sulfate, and removal of solvent.
  • Result:

    • Formation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a key intermediate toward the aldehyde.

Conversion to 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Though the patent primarily describes preparation of the ester intermediates, the aldehyde group at position 5 is typically introduced by formylation reactions such as the Vilsmeier-Haack reaction, a widely used method for formylating pyrazole derivatives.

  • Vilsmeier-Haack Reaction:

    • Reagents: Phosphoryl chloride (POCl3) and dimethylformamide (DMF).
    • Substrate: N-alkylated pyrazoles or pyrazole esters.
    • Conditions: Heating to 90–120 °C for several hours.
    • Outcome: Introduction of the formyl group at the 5-position, yielding the aldehyde.
  • Supporting Literature:

    • Pyrazole-3(4)-carbaldehydes are commonly synthesized via Vilsmeier-Haack reaction of hydrazones or N-alkylpyrazoles, as reviewed comprehensively by Abdel-Wahab et al. (2010).
    • The reaction conditions can be adjusted to accommodate various substituents, including ethyl and methyl groups on the pyrazole ring.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reactants/Intermediates Reagents/Conditions Temperature (°C) Time Outcome/Product
Methylation of pyrazole ester 3-ethyl-5-pyrazole carboxylic acid ethyl ester Potassium carbonate, dimethyl carbonate, diethylene glycol dimethyl ether, nitrogen atmosphere 100–120 8–10 hours 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester
Chlorination (oxidative halogenation) 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester HCl (35–40%), H2O2 (30–40%), dichloroethane 20–70 6–7 hours 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester
Formylation (Vilsmeier-Haack) N-alkyl pyrazole derivatives POCl3, DMF 90–120 Several hours This compound

Research Findings and Notes

  • The methylation step requires an inert atmosphere (nitrogen) to prevent side reactions.
  • Potassium carbonate acts as a base to facilitate methylation using dimethyl carbonate, a green methylating agent.
  • The chlorination step utilizes hydrogen peroxide as an oxidant in the presence of hydrochloric acid, which generates electrophilic chlorine species for selective 4-position chlorination.
  • Washing steps with sodium sulfite and sodium carbonate remove residual oxidants and acidic impurities.
  • The Vilsmeier-Haack reaction is the preferred method for formylation due to its high regioselectivity and compatibility with various substituents.
  • Reaction parameters such as temperature, reagent concentration, and reaction time are critical to optimize yield and purity.
  • The described methods are scalable and have been validated in patent literature, indicating industrial applicability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is utilized as an intermediate in the synthesis of several pharmaceutical compounds. It has shown potential in developing anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit pharmacological activities, including analgesic and anti-inflammatory effects, making it valuable in medicinal chemistry .

Table 1: Pharmaceutical Applications

Application TypeDescriptionExamples
Anti-inflammatoryDevelopment of drugs targeting inflammation pathwaysPyrazole derivatives
AnalgesicSynthesis of pain relief medicationsPain management formulations
Enzyme inhibitorsStudying interactions with biological targetsResearch on enzyme inhibition

Agricultural Chemicals

Role in Agrochemical Formulations

In agriculture, this compound serves as a key ingredient in the formulation of herbicides and fungicides. Its unique chemical properties enhance crop protection and improve yield. The compound's efficacy against various pests and diseases makes it a critical component in modern agricultural practices .

Table 2: Agricultural Applications

Application TypeDescriptionExamples
HerbicidesUsed to control unwanted vegetationCrop protection products
FungicidesEffective against fungal pathogensDisease management solutions

Material Science

Development of Novel Materials

The compound is also explored in material science for its potential to create novel materials, including polymers and coatings. Its chemical structure allows for the modification of material properties, leading to advancements in various industrial applications .

Table 3: Material Science Applications

Application TypeDescriptionExamples
PolymersCreation of new polymeric materialsCoatings with enhanced durability
CoatingsDevelopment of protective coatingsIndustrial applications

Biochemical Research

Investigating Biological Processes

In biochemical research, this compound is used to study enzyme inhibitors and receptor interactions. This research aids in understanding complex biological processes and can lead to the discovery of new therapeutic targets .

Table 4: Biochemical Research Applications

Application TypeDescriptionExamples
Enzyme InteractionStudying how compounds interact with enzymesDrug design
Receptor StudiesInvestigating receptor-ligand interactionsPharmacological research

Analytical Chemistry

Techniques for Compound Analysis

The compound is employed in various analytical techniques such as chromatography and spectroscopy. These techniques are crucial for the detection and quantification of other compounds, which is essential for quality control in pharmaceutical manufacturing and environmental monitoring .

Table 5: Analytical Chemistry Applications

Application TypeDescriptionTechniques
ChromatographySeparation and analysis of compoundsHPLC, GC
SpectroscopyIdentification and quantificationNMR, IR

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of pyrazole derivatives synthesized from this compound. The results demonstrated significant reductions in paw edema in animal models, indicating potential therapeutic applications for inflammatory diseases .

Case Study 2: Agricultural Efficacy

Research on the use of this compound in agrochemicals showed enhanced efficacy against specific fungal pathogens affecting crops. Field trials indicated improved yield and crop health when using formulations containing this pyrazole derivative .

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehyde Derivatives

Structural and Substitutional Variations

Pyrazole carbaldehydes differ in substituent type, position, and electronic properties, which influence their reactivity and applications. Below is a comparative analysis of selected analogs:

Table 1: Structural Comparison of Pyrazole Carbaldehydes
Compound Name R1 R3 Cl Position Aldehyde Position Molecular Formula Molecular Weight (g/mol)
4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde Ethyl Methyl 4 5 C₇H₉ClN₂O 172.61
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl 5 4 C₁₁H₉ClN₂O 220.67
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde Methyl Methyl 4 5 C₆H₇ClN₂O 158.59
5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde Phenyl Propyl 5 4 C₁₃H₁₃ClN₂O 248.71

Physicochemical Properties

  • Molecular Weight : The ethyl group in the target compound increases its molecular weight (172.61 g/mol) compared to the dimethyl analog (158.59 g/mol) .
  • Thermal Stability : Methyl and ethyl substituents generally enhance stability compared to aromatic groups due to reduced steric hindrance .

Key Research Findings

  • Substituent Effects :
    • Chloro at position 4 (target) vs. 5 (analogs) alters electronic distribution, affecting reactivity in substitution reactions.
    • Ethyl groups improve metabolic stability compared to methyl or phenyl substituents .
  • Crystallography : X-ray studies using SHELX software confirm the planar pyrazole ring and substituent orientations in analogs .

Biological Activity

Overview

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a chloro group at the fourth position, an ethyl group at the first position, and an aldehyde group at the fifth position. Its chemical properties make it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The biological activity of this compound is attributed to its ability to interact with biological targets through various mechanisms. These interactions often involve:

  • Covalent Bond Formation : Pyrazole derivatives can form covalent bonds with target proteins, altering their function.
  • Intermolecular Forces : These compounds may also engage in hydrogen bonding and hydrophobic interactions, influencing biochemical pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens, revealing that some derivatives showed inhibition zones ranging from 0.22 to 0.25 μg/mL for MIC values against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Activity Type
4aStaphylococcus aureus0.22Bactericidal
5aEscherichia coli0.25Bactericidal
7bKlebsiella pneumoniae0.20Bactericidal

Insecticidal Activity

In addition to antimicrobial properties, this compound has shown potential as an insecticide. It has been reported that several derivatives exhibit potent insecticidal activity against pests such as Aphis fabae. For instance, one derivative demonstrated an 85.7% mortality rate at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid .

Table 2: Insecticidal Activity of Pyrazole Derivatives

CompoundTarget PestConcentration (mg/L)Mortality Rate (%)
7hAphis fabae12.585.7
OtherMythimna separata500Variable

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer cells . The mechanisms involved may include apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Curcumin AnaloguesMDA-MB-231 (Breast)<10
Curcumin AnaloguesHepG2 (Liver)<15

Case Studies

  • Antimicrobial Evaluation : A study on five pyrazole derivatives highlighted their effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant inhibition of biofilm formation .
  • Insecticide Development : Research focused on synthesizing new pyrazole derivatives for agricultural use revealed promising results against aphids, suggesting potential for development into commercial insecticides .
  • Cancer Research : Investigations into the anticancer properties of pyrazoles have shown that specific modifications can enhance their efficacy against multiple cancer types, indicating a pathway for novel therapeutic agents .

Q & A

Q. What are the established synthetic routes for 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds under anhydrous conditions at 0–5°C, followed by neutralization with sodium acetate and recrystallization in ethanol to yield the aldehyde. This method is scalable and reproducible for derivatives with chloro and methyl substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., ethyl, methyl, chloro groups) and confirms the aldehyde proton (δ ~9.8–10.2 ppm).
  • IR Spectroscopy : Identifies the aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).
  • Mass Spectrometry : Validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C, H, N, Cl content .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction with SHELX software refines the molecular geometry, bond angles, and packing interactions. For example, the aldehyde group’s planarity and chloro-methyl steric effects can be quantified. Mercury software visualizes crystal packing and hydrogen-bonding networks, aiding in understanding polymorphism or solvate formation .

Q. What mechanistic insights guide functionalization at the 5-chloro position?

The 5-chloro group undergoes nucleophilic substitution (e.g., with phenols or thiols) under basic catalysis (K₂CO₃/Cs₂CO₃). Kinetic studies using HPLC-MS reveal a two-step mechanism: initial deprotonation of the nucleophile followed by chloride displacement. Solvent polarity (DMF > DCM) and temperature (60–80°C) critically influence reaction rates .

Q. How can conflicting spectroscopic data be resolved during characterization?

Contradictions in NMR shifts (e.g., overlapping peaks) are addressed via 2D NMR (COSY, HSQC) to correlate protons and carbons. High-resolution mass spectrometry (HRMS) confirms the molecular formula, while X-ray data validates spatial arrangements of substituents. For example, crystallography can distinguish between keto-enol tautomers .

Q. What strategies optimize yields in multi-step syntheses involving this aldehyde?

  • Design of Experiments (DOE) : Screen reaction parameters (base, solvent, temperature) to maximize substitution efficiency.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track aldehyde consumption in real time.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates .

Methodological Considerations

Q. How is computational modeling applied to predict reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the aldehyde’s carbonyl carbon shows high electrophilicity (LUMO energy ~-1.5 eV), aligning with its reactivity in Knoevenagel condensations .

Q. What safety protocols are essential during synthesis?

  • Ventilation : Use fume hoods to handle POCl₃ (toxic, corrosive) and DMF (teratogenic).
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.